4-(2-Chlorobenzyl)phenol
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Overview
Description
4-(2-Chlorobenzyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-chlorobenzyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chlorobenzyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(2-Chlorobenzyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the chlorobenzyl group can interact with hydrophobic pockets in proteins, leading to changes in their activity. These interactions can result in antimicrobial effects and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl alcohol
- 2-Chlorophenol
- 4-Chlorophenol
Comparison
4-(2-Chlorobenzyl)phenol is unique due to the presence of both a phenol and a chlorobenzyl group, which confer distinct chemical properties. Compared to 4-Chlorobenzyl alcohol, it has a higher acidity due to the phenol group. Compared to 2-Chlorophenol and 4-Chlorophenol, it has additional steric and electronic effects due to the benzyl substitution, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
66534-31-4 |
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Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8,15H,9H2 |
InChI Key |
UQDTUXWYDBJJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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